N-Butyl 3-nitrobenzenesulfonamide

Description

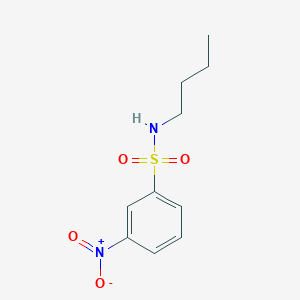

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-2-3-7-11-17(15,16)10-6-4-5-9(8-10)12(13)14/h4-6,8,11H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIMAACTQKBWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383144 | |

| Record name | N-BUTYL 3-NITROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-72-2 | |

| Record name | N-BUTYL 3-NITROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Butyl 3-nitrobenzenesulfonamide chemical properties and structure

An In-depth Technical Guide on N-Butyl 3-nitrobenzenesulfonamide: Chemical Properties and Structure

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available chemical and structural information for this compound. Due to the limited availability of published experimental data for this specific compound, this document also includes information on closely related compounds and general experimental protocols for the synthesis of similar molecules to provide a foundational understanding for research and development purposes.

Chemical Identity and Structure

This compound is a chemical compound belonging to the sulfonamide class. Its structure consists of a benzene ring substituted with a nitro group at the meta position and a sulfonamide group, to which an n-butyl group is attached at the nitrogen atom.

Identifier Information

| Identifier | Value |

| IUPAC Name | N-butyl-3-nitrobenzenesulfonamide |

| CAS Number | 89840-72-2[1][2] |

| Molecular Formula | C₁₀H₁₄N₂O₄S[1][2] |

| Molecular Weight | 258.29 g/mol [2][3][4] |

| SMILES | CCCCNC(=O)S(=O)c1cccc(c1)--INVALID-LINK--[O-] |

Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Data not available | For the isomeric N-tert-butyl 3-nitrobenzenesulfonamide, the melting point is reported as >157 °C (decomposes)[3]. |

| Boiling Point | Data not available | For the isomeric N-tert-butyl 3-nitrobenzenesulfonamide, the predicted boiling point is 385.7±44.0 °C[3]. |

| Solubility | Data not available | For the isomeric N-tert-butyl 3-nitrobenzenesulfonamide, it is slightly soluble in DMSO and Methanol[3]. |

| Appearance | Data not available | The isomeric N-tert-butyl 3-nitrobenzenesulfonamide is a pale yellow solid[3]. |

Spectral Data

Specific infrared (IR) and nuclear magnetic resonance (NMR) spectra for this compound are not available in the searched literature. However, general spectral characteristics for arylsulfonamides can be described[5]:

-

Infrared (IR) Spectroscopy :

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

The chemical shifts of aromatic protons and carbons are influenced by the electron-withdrawing nature of the nitro and sulfonamide groups[5].

-

Protons of the n-butyl group would exhibit characteristic shifts and coupling patterns in the upfield region of the ¹H NMR spectrum.

-

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound was not found in the search results. However, a general and plausible synthetic route can be devised based on the well-established reaction between sulfonyl chlorides and amines. The synthesis would likely involve the reaction of 3-nitrobenzenesulfonyl chloride with n-butylamine.

Proposed Synthesis of this compound

This proposed protocol is based on analogous reactions reported for the synthesis of other N-substituted sulfonamides[6][7][8].

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

n-Butylamine

-

A suitable base (e.g., triethylamine, pyridine, or an inorganic base like sodium hydroxide)

-

An appropriate solvent (e.g., dichloromethane, acetonitrile, or a biphasic system with water)

Procedure:

-

Preparation of the Reaction Mixture: Dissolve 3-nitrobenzenesulfonyl chloride in the chosen organic solvent in a reaction vessel equipped with a stirrer and a dropping funnel. Cool the solution in an ice bath.

-

Addition of Amine and Base: In a separate flask, prepare a solution of n-butylamine and the base in the same solvent.

-

Reaction: Add the n-butylamine solution dropwise to the cooled solution of 3-nitrobenzenesulfonyl chloride with vigorous stirring. The reaction temperature should be maintained at 0-10 °C[6].

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir for a specified time (e.g., 1-2 hours) at a controlled temperature[6]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product:

-

If an organic solvent was used, the reaction mixture may be washed sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess amine and base, followed by a wash with brine[6]. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

If a biphasic system with aqueous base was used, the product may precipitate out of the solution and can be collected by filtration[6].

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Preparation of 3-Nitrobenzenesulfonyl Chloride (Precursor):

3-Nitrobenzenesulfonyl chloride can be prepared by the sulfochlorination of nitrobenzene using chlorosulfonic acid[9]. The process involves reacting nitrobenzene with chlorosulfonic acid at elevated temperatures (around 90-120 °C), followed by treatment with an inorganic acid chloride like thionyl chloride[9].

Signaling Pathways and Biological Activity

The search did not yield any information regarding the involvement of this compound in any specific biological signaling pathways or any confirmed biological activities. It is important to note that the antiandrogenic and neurotoxic activities reported for N-Butylbenzenesulfonamide cannot be attributed to this compound, as they are distinct chemical entities[10].

Visualizations

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: A logical workflow for the proposed synthesis of this compound.

References

- 1. N-BUTYL-3-NITROBENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 89840-72-2|N-Butyl-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. prepchem.com [prepchem.com]

- 7. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives - Google Patents [patents.google.com]

- 8. scilit.com [scilit.com]

- 9. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 10. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Characteristics of N-Butyl 3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl 3-nitrobenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are of significant interest in medicinal chemistry due to their wide range of biological activities. This document provides a comprehensive overview of the known physicochemical characteristics of this compound. Due to the limited availability of experimental data for this specific compound, this guide also includes data for the closely related parent compounds, N-Butylbenzenesulfonamide and 3-Nitrobenzenesulfonamide, to provide a comparative context for its expected properties.

Physicochemical Properties

The structural and physicochemical properties of this compound and its parent compounds are summarized below.

| Property | This compound | N-Butylbenzenesulfonamide | 3-Nitrobenzenesulfonamide |

| CAS Number | 89840-72-2[1] | 3622-84-2[2][3] | 121-52-8[4] |

| Molecular Formula | C10H14N2O4S[1] | C10H15NO2S[2][3] | C6H6N2O4S[4] |

| Molecular Weight | 258.30 g/mol [1] | 213.30 g/mol [2][3] | 202.19 g/mol [4] |

| Physical Description | Data not available | Colorless oily liquid or pellets/large crystals[2] | Light brown or yellow crystalline powder[5] |

| Melting Point | Data not available | 83 °C[6] | 166-168 °C |

| Boiling Point | Data not available | 314 °C[7] | 407.68 °C at 760 mmHg (predicted)[5] |

| Density | Data not available | 1.15 g/mL at 25 °C[7] | 1.553 g/cm³ (predicted)[5] |

| Refractive Index | Data not available | 1.525 (at 20 °C)[7] | 1.611 (predicted)[5] |

| Water Solubility | Data not available | 450 mg/L at 20 °C[7] | Sparingly soluble[5] |

| LogP | Data not available | 2.01 at 20 °C[7] | 0.62 (predicted)[5] |

Note: Some data for 3-Nitrobenzenesulfonamide are predicted values.

Spectroscopic Data

| Spectroscopy Type | N-Butylbenzenesulfonamide Data |

| GC-MS | Major peaks observed at m/z 141 and 170.[2] |

| LC-MS | Precursor adduct observed at m/z 214.0896.[2] |

Experimental Protocols

General Synthesis of N-Alkylbenzenesulfonamides

The most common and classical method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[8] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction:

3-nitrobenzenesulfonyl chloride + n-butylamine → this compound + HCl

Detailed Methodology (General Protocol):

A general procedure for the synthesis of N-alkyl-benzenesulfonamides involves the condensation of the corresponding benzenesulfonyl chloride with an amine in the presence of an aqueous sodium hydroxide solution.[9]

-

Reaction Setup: A suitable reaction vessel is charged with the amine (e.g., n-butylamine) and an aqueous solution of a base (e.g., sodium hydroxide). The mixture is cooled, typically to 0-10 °C.

-

Addition of Sulfonyl Chloride: The sulfonyl chloride (e.g., 3-nitrobenzenesulfonyl chloride), often dissolved in a suitable solvent, is added dropwise to the cooled amine mixture with vigorous stirring, while maintaining the temperature.

-

Reaction: After the addition is complete, the reaction mixture is stirred for a period (e.g., 1 hour) at a controlled temperature.[9]

-

Workup:

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by distillation under reduced pressure for liquid products.[9]

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N-alkylbenzenesulfonamides.

Caption: General workflow for the synthesis of N-Alkylbenzenesulfonamides.

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological activity or associated signaling pathways for this compound. However, the broader class of sulfonamides is known for a wide range of therapeutic applications. The parent compound, N-Butylbenzenesulfonamide, has been identified as a neurotoxin and has shown antiandrogenic activity.[2] It is also used as a plasticizer in the production of polyamide compounds.[2] Further research is required to determine the specific biological profile of this compound.

References

- 1. 89840-72-2|N-Butyl-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Benzenesulfonamide, 3-nitro- | C6H6N2O4S | CID 67138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. N-n-Butyl benzene sulfonamide | 3622-84-2 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. US4891156A - N-alkyl-benzenesulphonamide compositions - Google Patents [patents.google.com]

Unraveling the Biological Role of N-Butyl 3-nitrobenzenesulfonamide: A Technical Overview of a Molecule of Interest

For Immediate Release

Shanghai, China – December 30, 2025 – Despite growing interest in the diverse pharmacological potential of benzenesulfonamide derivatives, a comprehensive understanding of the specific mechanism of action for N-Butyl 3-nitrobenzenesulfonamide in biological systems remains to be elucidated by the scientific community. Currently, publicly available research dedicated to the biological activity and molecular targets of this specific compound is limited. This technical guide serves to consolidate the existing knowledge on structurally related compounds, providing a foundational context for future research endeavors aimed at characterizing this compound.

The Benzenesulfonamide Scaffold: A Foundation for Diverse Bioactivity

The benzenesulfonamide moiety is a well-established pharmacophore, forming the structural basis for a wide array of therapeutic agents.[1][2] These compounds are known to exhibit a broad spectrum of biological activities, including:

-

Antimicrobial Effects: The foundational sulfa drugs are benzenesulfonamide derivatives that inhibit bacterial dihydropteroate synthase, an enzyme crucial for folic acid synthesis.

-

Diuretic Action: Certain benzenesulfonamides act as carbonic anhydrase inhibitors, leading to diuretic effects.[2]

-

Anti-inflammatory Properties: Non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib feature a sulfonamide group and selectively inhibit cyclooxygenase-2 (COX-2).

-

Anticancer Activity: Various sulfonamide derivatives have been investigated as anticancer agents, targeting mechanisms such as carbonic anhydrase isoenzymes overexpressed in tumors.[3]

-

Cardiovascular Effects: A range of benzenesulfonamide derivatives have been explored for their impact on the cardiovascular system, including effects on perfusion pressure and as inhibitors of receptors like the endothelin and angiotensin receptors.[4]

Insights from Structural Analogs

While direct data on this compound is scarce, examining its core components—the N-butyl group and the 3-nitrobenzenesulfonamide moiety—can offer preliminary hypotheses for its potential biological roles.

N-Butylbenzenesulfonamide: A Neurotoxin and Antiandrogen

The closest structural analog lacking the nitro group is N-butylbenzenesulfonamide. This compound is primarily known as a plasticizer used in the manufacturing of polyamide compounds.[5] Toxicological studies have identified it as a neurotoxin, with evidence suggesting it can induce spastic myelopathy.[5] Furthermore, N-butylbenzenesulfonamide has been isolated from the plant Prunus africana and has demonstrated antiandrogenic activity.[5] It is crucial to note that the presence of the nitro group in this compound can significantly alter its electronic properties, solubility, and metabolic fate, meaning the toxicological and pharmacological profile of N-butylbenzenesulfonamide cannot be directly extrapolated.

3-Nitrobenzenesulfonamide: A Chemical Intermediate

The parent compound, 3-nitrobenzenesulfonamide, is primarily documented as a chemical intermediate in organic synthesis.[6] Its biological activity has not been a major focus of research.

The Influence of the Nitro Group

Nitroaromatic compounds are a diverse class with various biological activities. The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's interaction with biological targets.[7] In some contexts, nitro-containing compounds have been developed as hypoxic cell-selective cytotoxic agents and radiosensitizers in cancer therapy.[8] The reduction of the nitro group under hypoxic conditions can lead to the formation of reactive species that are toxic to cells.

A Proposed Workflow for Elucidating the Mechanism of Action

For researchers and drug development professionals interested in characterizing this compound, a systematic approach is necessary. The following diagram outlines a potential experimental workflow for the initial investigation of a novel compound's biological activity and mechanism of action.

Future Directions

The therapeutic potential of this compound remains an open question. Future research should focus on systematic screening to identify any significant biological activities. Should an interesting activity be discovered, subsequent studies would need to delve into target identification and pathway analysis to elucidate its mechanism of action. Given the diverse activities of related sulfonamides, a broad screening approach targeting various enzymes and receptors would be a logical starting point. The synthesis of derivatives could also help in establishing structure-activity relationships, guiding the development of more potent and selective compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 5. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-硝基苯磺酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Butyl 3-nitrobenzenesulfonamide: A Technical Review of a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl 3-nitrobenzenesulfonamide is a small molecule belonging to the broader class of nitrobenzenesulfonamides. While specific research on this particular derivative is limited in publicly available literature, the nitrobenzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, including potent anticancer, antibacterial, and enzyme-inhibitory properties.[2][3] This technical guide provides a comprehensive review of the research surrounding N-substituted 3-nitrobenzenesulfonamides and related derivatives, offering insights into their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and other related compounds.

Synthesis of N-Substituted Nitrobenzenesulfonamides

The synthesis of N-substituted nitrobenzenesulfonamides is typically achieved through the reaction of a nitrobenzenesulfonyl chloride with a primary or secondary amine. This versatile and robust method allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, enabling the exploration of structure-activity relationships (SAR).[4]

General Experimental Protocol: Synthesis of N-Substituted Benzenesulfonamides

A common method for the synthesis of N-substituted benzenesulfonamides involves the following steps:[4]

-

Reaction Setup: A primary or secondary amine (1.1 equivalents) is dissolved in an anhydrous solvent such as dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Base Addition: The solution is cooled to 0 °C using an ice bath, and a base, such as pyridine (1.5 equivalents), is slowly added to the stirred solution.

-

Sulfonyl Chloride Addition: The corresponding benzenesulfonyl chloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous DCM. This solution is then added dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 6-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is diluted with DCM and transferred to a separatory funnel. The organic layer is washed sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure N-substituted benzenesulfonamide.

Biological Activities of Nitrobenzenesulfonamide Derivatives

The nitrobenzenesulfonamide scaffold has been extensively explored for its therapeutic potential, with numerous derivatives exhibiting significant biological activities.

Anticancer Activity

A significant area of research has focused on the development of nitrobenzenesulfonamide derivatives as anticancer agents.[1] These compounds have been shown to inhibit various cancer-related targets, including carbonic anhydrases, tyrosine kinases, and other signaling proteins.[2][5]

Table 1: Anticancer Activity of Selected Sulfonamide Derivatives

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | 7.2 ± 1.12 | [6][7] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB231 | 4.62 ± 0.13 | [6][7] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 | 7.13 ± 0.13 | [6][7] |

| Compound 25 (a sulfonamide derivative) | MCF-7 | 0.66 ± 0.04 | [8] |

| Compound 27 (a sulfonamide derivative) | MCF-7 | 1.06 ± 0.04 | [8] |

| Compound 9 (a sulfonamide derivative) | T47D | 1.83 ± 0.08 | [8] |

| Compound 32 (a sulfonamide derivative) | Various (NCI-60) | 1.06 - 8.92 | [8] |

| 12d (a benzenesulfonamide derivative) | MDA-MB-468 (hypoxic) | 3.99 ± 0.21 | [9] |

| 12i (a benzenesulfonamide derivative) | MDA-MB-468 (hypoxic) | 1.48 ± 0.08 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and is a common method for evaluating the cytotoxic potential of compounds.[10]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antibacterial Activity

Nitrobenzenesulfonamide derivatives have also been investigated for their antibacterial properties.[3] The sulfonamide moiety is a well-known antibacterial pharmacophore, famously represented by the sulfa drugs.

Table 2: Antibacterial Activity of Selected Sulfonamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 5a (a sulfonamide derivative) | E. coli | 7.81 | [11] |

| 9a (a sulfonamide derivative) | E. coli | 7.81 | [11] |

| Compound 24 (a benzenesulfonyl hydrazone) | Gram-positive bacteria | 7.81 - 15.62 | [12] |

| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 | [13] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[10]

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Signaling Pathways and Mechanisms of Action

The biological activities of nitrobenzenesulfonamide derivatives are often attributed to their ability to interact with and modulate the function of key enzymes and signaling pathways.

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[14] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are associated with tumor progression and resistance to therapy.[9][15] By inhibiting these enzymes, sulfonamide derivatives can disrupt pH regulation in cancer cells, leading to apoptosis.[5]

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[16][17] Several sulfonamide-containing compounds have been identified as inhibitors of VEGFR-2 tyrosine kinase activity, thereby blocking downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[8]

Conclusion

While direct research on this compound is not extensively documented, the broader class of nitrobenzenesulfonamides represents a rich source of biologically active compounds with significant therapeutic potential. The established synthetic routes and diverse biological activities, particularly in the areas of oncology and infectious diseases, provide a strong rationale for the further investigation of this compound and its analogs. The data and protocols summarized in this technical guide offer a solid foundation for researchers to design and execute studies aimed at elucidating the specific properties and potential applications of this promising chemical entity. Future research should focus on the synthesis and systematic biological evaluation of this compound to determine its specific activity profile and mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and Antibacterial Activity of Sulfonamides Derived from Carvacrol: A Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]

- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

- 14. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

N-Butyl 3-nitrobenzenesulfonamide: A Scoping Review of Potential Applications in Medicinal Chemistry

DISCLAIMER: This technical guide is intended for researchers, scientists, and drug development professionals. N-Butyl 3-nitrobenzenesulfonamide is a compound for research use only and is not intended for human or veterinary use. The information presented herein is based on the general medicinal chemistry of the benzenesulfonamide scaffold and related nitroaromatic compounds. As of the latest literature search, specific biological activity and detailed experimental data for this compound are not extensively available in the public domain. Therefore, this document outlines potential applications and a hypothetical framework for its investigation, drawing inferences from structurally similar molecules.

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities. These include antibacterial, anticancer, anti-inflammatory, diuretic, and antiviral drugs. The versatility of the sulfonamide group, with its ability to act as a hydrogen bond donor and acceptor, and to be readily derivatized, makes it a privileged pharmacophore in drug design. This compound, a derivative of this class, presents an intriguing profile for further investigation. This guide explores the potential therapeutic applications of this compound, proposes hypothetical mechanisms of action, and outlines a strategic workflow for its biological evaluation.

Physicochemical Properties and Synthesis

This compound is a small molecule with the chemical formula C10H14N2O4S. The presence of a nitro group on the benzene ring and a butyl group on the sulfonamide nitrogen are key structural features that are expected to influence its pharmacokinetic and pharmacodynamic properties. The nitro group can act as a bioisostere for other functional groups and may be involved in specific interactions with biological targets. The butyl group increases the lipophilicity of the molecule, which may enhance its membrane permeability.

A general synthetic approach for N-alkyl-nitrobenzenesulfonamides involves the reaction of the corresponding nitrobenzenesulfonyl chloride with the appropriate amine.

General Experimental Protocol for Synthesis

A solution of 3-nitrobenzenesulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is cooled in an ice bath. To this, a solution of n-butylamine and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in the same solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography or recrystallization.

Potential Therapeutic Applications

Based on the known biological activities of structurally related benzenesulfonamide derivatives, this compound could be investigated for a range of therapeutic applications.

Antibacterial Activity

The sulfonamide moiety is famously associated with antibacterial drugs that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The general structure-activity relationship (SAR) for antibacterial sulfonamides suggests that the anilino NH2 group of sulfanilamide is crucial for activity. While this compound lacks this specific group, the broader class of sulfonamides has shown diverse antibacterial mechanisms.

Anticancer Activity

Many sulfonamide derivatives have been developed as anticancer agents, primarily as inhibitors of carbonic anhydrases (CAs), kinases, and tubulin polymerization. The nitro group, in some contexts, can be reduced in hypoxic tumor environments to generate reactive species that are cytotoxic.

Anti-inflammatory Activity

Certain sulfonamides are known to exhibit anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor. The anti-inflammatory potential of this compound could be explored in relevant assays.

Neurological Disorders

Recent studies have highlighted the potential of benzenesulfonamide derivatives in the context of neurodegenerative diseases. For instance, some fluorinated benzenesulfonamides have been shown to inhibit the aggregation of amyloid-β, a key pathological hallmark of Alzheimer's disease.[1]

Proposed Experimental Workflow for Biological Evaluation

A systematic approach is necessary to elucidate the biological activity of this compound. The following diagram illustrates a hypothetical experimental workflow.

Caption: A generalized experimental workflow for the biological evaluation of a novel compound.

Potential Signaling Pathways

Given the diverse targets of sulfonamides, this compound could potentially modulate various signaling pathways. The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for anticancer sulfonamides.

Caption: A hypothetical inhibition of a kinase signaling pathway by this compound.

Data Summary of Potential Biological Activities

The following table summarizes the types of quantitative data that would be crucial for characterizing the biological profile of this compound, with hypothetical values for illustrative purposes.

| Assay Type | Target/Cell Line | Parameter | Hypothetical Value | Reference Compound |

| Antibacterial | Staphylococcus aureus | MIC | 16 µg/mL | Vancomycin |

| Anticancer | MCF-7 (Breast Cancer) | IC50 | 5 µM | Doxorubicin |

| Enzyme Inhibition | Carbonic Anhydrase II | Ki | 50 nM | Acetazolamide |

| Anti-inflammatory | COX-2 Inhibition | IC50 | 1 µM | Celecoxib |

| Neuroprotection | Aβ (1-42) Aggregation | % Inhibition | 60% @ 10 µM | Curcumin |

Conclusion

This compound represents an under-explored molecule within the medicinally significant class of benzenesulfonamides. While specific biological data for this compound remains scarce, the known activities of related compounds suggest a promising starting point for investigations into its potential as an antibacterial, anticancer, anti-inflammatory, or neuroprotective agent. The proposed experimental workflow provides a roadmap for its systematic evaluation. Future research focused on the synthesis, in vitro screening, and mechanistic studies of this compound and its analogs is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide on the Spectroscopic Data of N-Butyl 3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Butyl 3-nitrobenzenesulfonamide. Due to the limited availability of experimentally-derived spectra for this specific compound, this guide presents a combination of predicted data and experimental data from closely related analogs. The information is intended to support research and development activities by providing key analytical and structural insights.

Molecular Structure

This compound consists of a 3-nitrophenylsulfonyl group attached to a butylamine moiety.

Chemical Formula: C₁₀H₁₄N₂O₄S

Molecular Weight: 258.30 g/mol

CAS Number: 89840-72-2

Spectroscopic Data

The following sections summarize the predicted and analogous spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H (Aromatic, C2) | 8.6 - 8.8 | s | 1H |

| H (Aromatic, C4) | 8.4 - 8.6 | d | 1H |

| H (Aromatic, C6) | 8.1 - 8.3 | d | 1H |

| H (Aromatic, C5) | 7.8 - 8.0 | t | 1H |

| NH | 5.0 - 6.0 | t | 1H |

| N-CH₂ - | 3.0 - 3.2 | q | 2H |

| -CH₂ - | 1.4 - 1.6 | sextet | 2H |

| -CH₂ - | 1.2 - 1.4 | sextet | 2H |

| -CH₃ | 0.8 - 1.0 | t | 3H |

Predicted using standard NMR prediction software. Solvent: CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C (Aromatic, C1) | 140 - 142 |

| C (Aromatic, C3) | 148 - 150 |

| C (Aromatic, C5) | 130 - 132 |

| C (Aromatic, C6) | 133 - 135 |

| C (Aromatic, C4) | 127 - 129 |

| C (Aromatic, C2) | 122 - 124 |

| N-C H₂- | 43 - 45 |

| -C H₂- | 31 - 33 |

| -C H₂- | 19 - 21 |

| -C H₃ | 13 - 15 |

Predicted using standard NMR prediction software. Solvent: CDCl₃.

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not available. However, the vibrational properties can be inferred from the analysis of 3-nitrobenzenesulfonamide.[1] The key characteristic bands are presented in Table 3. The presence of the N-butyl group is expected to introduce additional C-H stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands (Based on 3-Nitrobenzenesulfonamide)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| Asymmetric SO₂ Stretch | 1340 - 1360 | Strong |

| Symmetric SO₂ Stretch | 1160 - 1180 | Strong |

| Asymmetric NO₂ Stretch | 1520 - 1540 | Strong |

| Symmetric NO₂ Stretch | 1345 - 1365 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| S-N Stretch | 900 - 930 | Medium |

Data for 3-nitrobenzenesulfonamide provides a reference for the aromatic and sulfonamide portions of the molecule.

Mass Spectrometry (MS)

The predicted mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to involve cleavage of the S-N bond and fragmentation of the butyl chain.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 258 | [M]⁺ (Molecular Ion) |

| 201 | [M - C₄H₉]⁺ |

| 186 | [M - NO₂ - H]⁺ |

| 156 | [C₆H₄NO₂S]⁺ |

| 141 | [SO₂C₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

| 57 | [C₄H₉]⁺ |

Predicted fragmentation patterns based on typical fragmentation of related compounds.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol is a general procedure for the synthesis of N-alkylsulfonamides and can be adapted for the target molecule.

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

n-Butylamine

-

A suitable base (e.g., triethylamine, pyridine, or aqueous sodium carbonate)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)

Procedure:

-

Dissolve 3-nitrobenzenesulfonyl chloride in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

In a separate flask, dissolve an equimolar amount of n-butylamine and a slight excess of the base in the same solvent.

-

Slowly add the amine-base solution to the stirred solution of 3-nitrobenzenesulfonyl chloride dropwise, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Upon completion, if a biphasic system is not used, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.

-

Data Acquisition: For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) with proton decoupling are typically used.

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid product with dry KBr and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Record the IR spectrum on an FTIR spectrometer.

-

Data Acquisition: Typically, scan the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

Caption: Experimental workflow for the synthesis and characterization.

Caption: Relationship between the compound and its spectroscopic data.

References

N-Butyl 3-nitrobenzenesulfonamide: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Butyl 3-nitrobenzenesulfonamide, a key synthetic intermediate. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and elucidates its significant role as a precursor in the synthesis of other molecules, particularly in the realm of drug discovery and development.

Chemical Properties and Data

This compound is a sulfonamide derivative containing a nitro group on the benzene ring. This nitro functionality is a versatile chemical handle, allowing for further synthetic transformations, most notably its reduction to an amine group, which opens up a wide array of subsequent chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89840-72-2 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O₄S | [1][2] |

| Molecular Weight | 258.30 g/mol | [1] |

| Appearance | Predicted: White to pale yellow solid | General knowledge of similar compounds |

| Melting Point | Not available. (Related compound N-tert-Butyl 3-nitrobenzenesulfonamide melts at >157 °C with decomposition) | [3] |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone. | General chemical principles |

Table 2: Spectroscopic Data for this compound (Predicted)

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 8.4-8.2 (m, 2H, Ar-H), 7.8-7.6 (t, 1H, Ar-H), 5.1-4.9 (t, 1H, NH), 3.0-2.8 (q, 2H, N-CH₂), 1.5-1.3 (m, 2H, CH₂), 1.3-1.1 (m, 2H, CH₂), 0.9-0.7 (t, 3H, CH₃) |

| ¹³C NMR | δ (ppm): 148.1 (C-NO₂), 141.2 (C-S), 133.0 (Ar-CH), 130.5 (Ar-CH), 127.0 (Ar-CH), 122.5 (Ar-CH), 43.5 (N-CH₂), 31.0 (CH₂), 19.8 (CH₂), 13.5 (CH₃) |

| IR (cm⁻¹) | ~3280 (N-H stretch), ~1530 and ~1350 (asymmetric and symmetric N-O stretches of NO₂), ~1340 and ~1160 (asymmetric and symmetric S=O stretches of SO₂) |

| Mass Spec (m/z) | [M+H]⁺ = 259.07 |

Note: The spectroscopic data presented is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental verification is recommended.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 3-nitrobenzenesulfonyl chloride with n-butylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Figure 1: General synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Amine and Base: To this solution, add n-butylamine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) or pyridine (1.2 eq.). The addition should be performed dropwise at 0 °C to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Role as a Synthetic Intermediate: Reduction to N-Butyl 3-aminobenzenesulfonamide

The primary role of this compound as a synthetic intermediate is demonstrated through the reduction of its nitro group to an amine, yielding N-Butyl 3-aminobenzenesulfonamide. This amino-sulfonamide is a valuable building block for the synthesis of various pharmaceutical and agrochemical compounds.

Reaction Scheme:

Figure 2: Reduction of the nitro group to an amine.

Detailed Protocol (Catalytic Hydrogenation):

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a protic solvent like ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC or by the cessation of hydrogen uptake.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield N-Butyl 3-aminobenzenesulfonamide. The product can be further purified by recrystallization if necessary.

Alternative Protocol (Tin(II) Chloride Reduction):

-

Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol.

-

Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq.) to the solution.

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and a saturated solution of sodium bicarbonate is added to neutralize the acid and precipitate tin salts.

-

Isolation: The mixture is filtered, and the organic layer of the filtrate is separated, washed with brine, dried, and concentrated to give the desired amino compound.[4]

Logical and Experimental Workflows

The synthesis and subsequent utilization of this compound can be visualized as a streamlined workflow, which is crucial for planning synthetic campaigns in a research and development setting.

Figure 3: Synthetic and application workflow.

Conclusion

This compound serves as a pivotal synthetic intermediate, primarily due to the presence of the readily transformable nitro group. The straightforward synthesis and the ability to convert it into the corresponding amine make it a valuable building block in the design and synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. The protocols and data provided in this guide are intended to facilitate its use in research and development.

References

An In-depth Technical Guide to the Functional Groups in N-Butyl 3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl 3-nitrobenzenesulfonamide is a multifaceted organic compound characterized by the presence of several key functional groups that dictate its chemical reactivity, physical properties, and potential biological activity. This technical guide provides a comprehensive analysis of the N-butyl group, the aromatic nitro group, and the sulfonamide linkage. This document will delve into the spectroscopic signatures of these functionalities, outline a detailed synthetic protocol, and present relevant quantitative data in a structured format. The aim is to furnish researchers and drug development professionals with a thorough understanding of this molecule's core characteristics.

Molecular Structure and Functional Group Identification

This compound (C₁₀H₁₄N₂O₄S) possesses a well-defined molecular architecture comprising three principal functional groups, each contributing distinct properties to the molecule.

-

Sulfonamide Group (-SO₂NH-): This is a critical functional moiety, known for its prevalence in a wide array of therapeutic agents, including antibacterial and diuretic drugs. The sulfonamide linkage consists of a sulfonyl group (-SO₂-) directly bonded to a nitrogen atom. The presence of the electron-withdrawing sulfonyl group and the lone pair of electrons on the nitrogen atom significantly influences the molecule's acidity and hydrogen bonding capabilities.

-

Nitro Group (-NO₂): Attached to the benzene ring at the meta-position relative to the sulfonamide group, the nitro group is a strong electron-withdrawing group. This deactivates the aromatic ring towards electrophilic substitution and influences the molecule's electronic properties and potential for chemical transformations.

-

N-Butyl Group (-C₄H₉): An alkyl substituent attached to the nitrogen atom of the sulfonamide, the n-butyl group is a saturated, non-polar chain. It enhances the lipophilicity of the molecule, which can be a crucial factor in its pharmacokinetic profile, such as membrane permeability and solubility in organic solvents.

-

Benzene Ring (C₆H₄): The aromatic ring serves as the central scaffold for the functional groups. Its electronic properties are significantly modulated by the attached sulfonamide and nitro groups.

Below is a diagram illustrating the molecular structure and the interplay of its functional groups.

Caption: Molecular structure highlighting the key functional groups.

Spectroscopic Characterization

The identification and characterization of this compound rely on various spectroscopic techniques. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic-H | 8.6 - 8.8 (m, 1H) | 122 - 124 | Protons ortho and para to the nitro group are shifted downfield. |

| 8.3 - 8.5 (m, 1H) | 127 - 129 | ||

| 7.8 - 8.0 (m, 2H) | 131 - 133 | ||

| 142 - 144 (C-S) | Quaternary carbon attached to sulfur. | ||

| 147 - 149 (C-NO₂) | Quaternary carbon attached to the nitro group. | ||

| N-H | 5.0 - 6.0 (t, 1H) | - | Broad triplet, coupling to adjacent CH₂. Position can vary with solvent and concentration. |

| N-CH₂ | 2.9 - 3.1 (q, 2H) | 42 - 44 | Quartet due to coupling with N-H and adjacent CH₂. |

| -CH₂- | 1.4 - 1.6 (sextet, 2H) | 30 - 32 | |

| -CH₂- | 1.2 - 1.4 (sextet, 2H) | 19 - 21 | |

| -CH₃ | 0.8 - 1.0 (t, 3H) | 13 - 15 |

Infrared (IR) and Raman Spectroscopy

The vibrational spectra provide direct evidence for the presence of the key functional groups.

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Sulfonamide) | Stretching | 3250 - 3350 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |

| S=O (Sulfonamide) | Asymmetric Stretching | 1340 - 1370 | Strong |

| Symmetric Stretching | 1150 - 1180 | Strong | |

| N=O (Nitro) | Asymmetric Stretching | 1520 - 1560 | Strong |

| Symmetric Stretching | 1340 - 1350 | Strong | |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium |

| S-N (Sulfonamide) | Stretching | 895 - 930 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

Table 3: Expected Mass Spectrometry Data

| Technique | Ion | Expected m/z | Notes |

| Electrospray Ionization (ESI) | [M+H]⁺ | 259.07 | Protonated molecule |

| [M+Na]⁺ | 281.05 | Sodium adduct | |

| [M-H]⁻ | 257.06 | Deprotonated molecule | |

| Electron Ionization (EI) | M⁺ | 258.07 | Molecular ion |

| 201 | Loss of C₄H₉ (butyl group) | ||

| 186 | Loss of NO₂ and C₄H₉ | ||

| 141 | [SO₂C₆H₄]⁺ | ||

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 3-nitrobenzenesulfonyl chloride with n-butylamine in the presence of a base.

Caption: A typical workflow for the synthesis of the target compound.

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

n-Butylamine

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.2 eq) or triethylamine (1.2 eq) to the solution.

-

To this mixture, add n-butylamine (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Analytical Methods

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).

-

Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: UV detector at a wavelength where the aromatic system absorbs (e.g., 254 nm).

Logical Relationships and Reactivity

The functional groups in this compound dictate its chemical behavior. The following diagram illustrates the key relationships and potential reactions.

Caption: Potential chemical transformations based on the functional groups.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation provides a route to novel aniline derivatives.

-

Acidity of the Sulfonamide N-H: The proton on the sulfonamide nitrogen is acidic (pKa ≈ 10) and can be removed by a suitable base to form a sulfonamidate anion. This anion can then act as a nucleophile in reactions such as N-alkylation.

-

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of both the nitro and sulfonamide groups deactivates the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Conclusion

This compound is a molecule with a rich chemical profile defined by its constituent functional groups. The interplay between the electron-withdrawing nitro and sulfonamide groups and the lipophilic N-butyl chain creates a unique set of properties. This guide has provided a detailed overview of its structure, spectroscopic characteristics, a reliable synthetic route, and an analysis of its potential reactivity. This information serves as a valuable resource for scientists engaged in chemical synthesis, drug discovery, and materials science, enabling a more profound understanding and utilization of this versatile compound.

An In-depth Technical Guide to N-Butyl 3-nitrobenzenesulfonamide (CAS: 89840-72-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl 3-nitrobenzenesulfonamide, with the CAS number 89840-72-2, is a sulfonamide derivative with potential applications in medicinal chemistry and drug discovery. The presence of a nitro group, a sulfonamide linkage, and a butyl chain suggests a diverse range of chemical reactivity and potential biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a probable synthetic route, and potential areas for biological investigation. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also incorporates information from closely related analogs to provide a broader context for its potential utility.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported in scientific literature. However, based on its chemical structure and data from suppliers, the following information can be summarized.

| Property | Value | Source |

| CAS Number | 89840-72-2 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₁₄N₂O₄S | Chemical Supplier Catalogs |

| Molecular Weight | 258.30 g/mol | Chemical Supplier Catalogs |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Purity | Typically available at ≥95% | [1] |

Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature. However, a standard and reliable method for the synthesis of N-alkyl sulfonamides involves the reaction of a sulfonyl chloride with an amine. The logical synthetic route for this compound is the reaction of 3-nitrobenzenesulfonyl chloride with n-butylamine.

Proposed Synthetic Protocol

This protocol is adapted from the synthesis of a structurally related compound, N,N-dibutyl-3-nitro-4-chlorobenzenesulfonamide.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

n-Butylamine

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve n-butylamine (1.1 equivalents) and the non-nucleophilic base (1.2 equivalents) in anhydrous dichloromethane.

-

Add the amine solution dropwise to the stirred solution of 3-nitrobenzenesulfonyl chloride at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (if a basic workup is needed), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Potential Biological Activity and Areas for Investigation

While no specific biological activity has been reported for this compound, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents. Furthermore, nitroaromatic compounds are also known to possess diverse biological activities. Based on the activities of related compounds, the following areas represent potential avenues for investigation.

Antimicrobial Activity

Sulfonamides were among the first classes of antibiotics to be discovered and are known to inhibit dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. The nitro group can also contribute to antimicrobial effects.

Suggested Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a known concentration.

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Assay Setup: In a 96-well microtiter plate, perform serial dilutions of the compound in a suitable bacterial growth medium.

-

Inoculation: Add a standardized suspension of the test bacteria to each well.

-

Controls: Include a positive control (bacteria with no compound), a negative control (medium only), and a known antibiotic as a reference standard.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Figure 2: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

Certain sulfonamides have demonstrated anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest. The nitro group can also enhance cytotoxic effects, particularly under hypoxic conditions found in solid tumors.

Suggested Experimental Protocol: MTT Cell Viability Assay

-

Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Figure 3: Workflow for an MTT cell viability assay.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug development. While specific experimental data for this molecule is sparse, its structural features suggest that it may exhibit interesting biological activities, particularly as an antimicrobial or anticancer agent. The synthetic and experimental protocols outlined in this guide provide a framework for researchers to begin exploring the therapeutic potential of this and related compounds. Further research is warranted to fully characterize its physicochemical properties, biological activity, and mechanism of action.

References

Methodological & Application

Synthesis protocol for N-Butyl 3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-Butyl 3-nitrobenzenesulfonamide from 3-nitrobenzenesulfonyl chloride and n-butylamine. The procedure outlined is based on established methods for sulfonamide synthesis.

Reaction Scheme

The synthesis proceeds via the nucleophilic substitution of the chloride on the sulfonyl chloride by the primary amine, n-butylamine. A non-nucleophilic base, such as triethylamine, is used to quench the hydrogen chloride byproduct generated during the reaction.

Figure 1: Reaction scheme for the synthesis of this compound.

Materials and Methods

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |

| 3-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 |

| n-Butylamine | C₄H₁₁N | 73.14 |

| Triethylamine | C₆H₁₅N | 101.19 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| 1M Hydrochloric Acid | HCl | 36.46 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 |

| Brine | NaCl (aq) | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Protocol

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-nitrobenzenesulfonyl chloride (1.0 eq). Dissolve the starting material in dichloromethane (DCM).

-

Addition of Amine and Base: To the stirred solution, add triethylamine (1.2 eq) followed by the slow, dropwise addition of n-butylamine (1.1 eq) using a dropping funnel. The reaction mixture should be maintained at 0-5 °C using an ice bath during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data (Representative)

| Parameter | Expected Value |

| Physical State | White to off-white solid |

| Molecular Formula | C₁₀H₁₄N₂O₄S |

| Molecular Weight | 258.30 g/mol |

| Melting Point | Not reported |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.65 (t, 1H), 8.40 (dd, 1H), 8.15 (d, 1H), 7.80 (t, 1H), 5.0 (t, 1H, NH), 3.0 (q, 2H), 1.5 (m, 2H), 1.3 (m, 2H), 0.9 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148.0, 140.0, 133.0, 130.0, 127.0, 122.0, 43.0, 31.0, 20.0, 13.5 |

| Purity (by HPLC) | >95% |

| Yield | 70-90% |

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

3-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care.

-

n-Butylamine is flammable and corrosive.

-

Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

Application Notes and Protocols for Reactions Involving N-Butyl 3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and representative reactions of N-Butyl 3-nitrobenzenesulfonamide. This compound serves as a versatile intermediate in medicinal chemistry and materials science, primarily due to its reactive nitro group and the sulfonamide moiety. The following sections detail its preparation, subsequent functional group transformations, and potential applications in cross-coupling reactions.

Synthesis of this compound

This protocol outlines the synthesis of this compound from 3-nitrobenzenesulfonyl chloride and n-butylamine. The reaction is a nucleophilic substitution at the sulfonyl chloride.

Experimental Protocol

Materials:

-

3-nitrobenzenesulfonyl chloride

-

n-Butylamine

-

Triethylamine (Et3N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of n-butylamine (1.2 eq) and triethylamine (1.5 eq) in dichloromethane.

-

Add the n-butylamine solution dropwise to the cooled solution of 3-nitrobenzenesulfonyl chloride over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid.

Data Presentation

| Parameter | Value |

| Reactants | 3-nitrobenzenesulfonyl chloride, n-butylamine |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

| Purification | Flash Column Chromatography |

Experimental Workflow

Caption: Synthesis workflow for this compound.

Reduction of the Nitro Group to an Amine

The nitro group of this compound can be readily reduced to a primary amine, yielding N-Butyl 3-aminobenzenesulfonamide, a key precursor for further derivatization. Catalytic hydrogenation is a clean and efficient method for this transformation.[1][2][3][4]

Experimental Protocol

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H2)

-

Celite®

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (5-10 mol%).

-

Place the reaction vessel in a hydrogenation apparatus.

-

Evacuate the vessel and backfill with hydrogen gas (repeat three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-